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Compound of Interest

Compound Name:
1-(2-Chloroethyl)-4-

methoxybenzene

Cat. No.: B015201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-
Chloroethyl)-4-methoxybenzene, a key intermediate in various synthetic applications. This

document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR,

Mass Spectrometry, and IR spectroscopy for 1-(2-Chloroethyl)-4-methoxybenzene.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available - - -

Data not available - - -

Data not available - - -

Data not available - - -
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No experimental ¹H NMR data was found in the searched resources.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

Data not available -

Data not available -

Data not available -

Data not available -

Data not available -

Data not available -

Data not available -

No experimental ¹³C NMR data was found in the searched resources.

Table 3: Mass Spectrometry Data (Electron Ionization)[1]
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m/z Relative Intensity (%) Proposed Fragment

172.0 5.2 [M+2]⁺•

171.0 1.6 -

170.0 16.1 [M]⁺• (Molecular Ion)

135.0 1.8 [M - Cl]⁺

134.0 3.3 [M - HCl]⁺•

122.0 8.5 -

121.0 100.0 [M - CH₂Cl]⁺

119.0 2.2 -

105.0 1.2 -

103.0 1.7 -

92.0 1.2 -

91.0 7.6 [C₇H₇]⁺

90.0 1.3 -

89.0 1.9 -

78.0 4.2 [C₆H₆]⁺

77.0 6.3 [C₆H₅]⁺

65.0 3.6 -

64.0 1.2 -

63.0 2.6 -

52.0 1.2 -

51.0 2.5 -

50.0 1.2 -

39.0 2.2 -
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Table 4: IR Spectroscopic Data

Wavenumber (cm⁻¹) Description

Data not available -

Data not available -

Data not available -

Data not available -

No experimental IR data was found in the searched resources.

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 1-(2-Chloroethyl)-4-
methoxybenzene.

Methodology:

Sample Preparation: A sample of 1-(2-Chloroethyl)-4-methoxybenzene is dissolved in a

deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for

chemical shift calibration.

Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer.

Data Acquisition: For ¹H NMR, the instrument is tuned to the proton frequency. For ¹³C NMR,

the instrument is tuned to the carbon-13 frequency. Standard pulse sequences are used to

acquire the spectra.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the frequency domain spectrum. The spectrum is then phased, baseline corrected, and
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referenced to the TMS signal at 0.00 ppm. Integration of the signals in the ¹H NMR spectrum

is performed to determine the relative number of protons.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-(2-
Chloroethyl)-4-methoxybenzene.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

infusion or after separation by Gas Chromatography (GC).

Ionization: Electron Ionization (EI) is a common method for small organic molecules. In this

process, the sample molecules in the gas phase are bombarded with a high-energy electron

beam, leading to the formation of a molecular ion (a radical cation) and various fragment

ions.[1]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or a similar detector records the abundance of each ion at a

specific m/z value. The resulting mass spectrum is a plot of relative ion abundance versus

m/z.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-(2-Chloroethyl)-4-methoxybenzene.

Methodology:

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the

compound between two salt plates (e.g., NaCl or KBr).

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.
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Data Acquisition: A beam of infrared radiation is passed through the sample. The instrument

measures the frequencies at which the sample absorbs the radiation.

Data Processing: The resulting interferogram is mathematically converted into a spectrum

that shows the percentage of transmittance or absorbance as a function of wavenumber (in

cm⁻¹). The characteristic absorption bands are then correlated with specific functional

groups in the molecule.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound like 1-(2-Chloroethyl)-4-methoxybenzene.
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Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

To cite this document: BenchChem. [Spectroscopic Data of 1-(2-Chloroethyl)-4-
methoxybenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015201#spectroscopic-data-nmr-ir-ms-for-1-2-
chloroethyl-4-methoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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